molecular formula C27H28ClN3O2S B2439460 4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215813-97-0

4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2439460
CAS No.: 1215813-97-0
M. Wt: 494.05
InChI Key: SHMNTZMMZWOQRP-UHFFFAOYSA-N
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Description

4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H28ClN3O2S and its molecular weight is 494.05. The purity is usually 95%.
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Properties

IUPAC Name

4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S.ClH/c1-19-9-7-12-23-24(19)28-27(33-23)30(18-8-17-29(2)3)26(32)22-15-13-21(14-16-22)25(31)20-10-5-4-6-11-20;/h4-7,9-16H,8,17-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMNTZMMZWOQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article presents an overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following molecular formula: C27H27N3O2S, indicating a complex structure that incorporates a benzothiazole moiety, which is often associated with various pharmacological activities.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. For instance, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis. A study reported that certain benzothiazole derivatives exhibited moderate to good anti-tubercular activity, with minimum inhibitory concentrations (MIC) ranging from 0.08 to 0.32 µM against pathogenic strains .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundMIC (µM)Inhibition (%)
7a0.0898
7b0.3295
7cNT90
INH0.299

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been investigated. Thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anti-cancer properties .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61
Compound BA-4311.98
Compound CHT29<10

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups in the compound significantly influences its biological activity. For instance:

  • The thiazole ring is essential for both anti-tubercular and anti-cancer activities.
  • The dimethylamino group enhances solubility and potentially increases bioavailability.
  • Substituents on the phenyl ring can modulate activity; electron-donating groups tend to enhance cytotoxicity.

Case Studies

  • Anti-Tubercular Efficacy : A study focused on synthesizing new benzothiazole derivatives and evaluating their efficacy against M. tuberculosis H37Rv strain showed that compounds with a similar framework to our target exhibited promising results, with some compounds achieving over 90% inhibition at low concentrations .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various thiazole derivatives on Jurkat and HT29 cells, revealing that modifications in the benzothiazole structure led to significant variations in potency, with some compounds showing enhanced apoptosis induction compared to standard treatments .

Q & A

Q. Biological Assays :

  • In vitro : MTT assay (IC50 values against cancer cell lines, e.g., MCF-7, A549).
  • In vivo : Xenograft models (tumor volume reduction metrics).

Computational Modeling : Molecular docking (PDB: EGFR kinase domain) to predict binding affinities .

Q. How should researchers address discrepancies in IC50 values reported across different studies?

  • Troubleshooting :
  • Assay Standardization : Ensure consistent cell viability protocols (e.g., ATP-based vs. resazurin assays).
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Data Normalization : Account for variations in cell passage number and culture conditions .

Methodological Notes

  • Synthesis Challenges : Dimethylamino group instability under acidic conditions necessitates pH control during purification .
  • Biological Assays : Use fresh DMSO stock solutions (<1% v/v) to avoid solvent toxicity artifacts .
  • Data Interpretation : Cross-validate binding studies (e.g., SPR and fluorescence quenching) to confirm target engagement .

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